molecular formula C20H18N4O B4644553 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole

1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole

Cat. No. B4644553
M. Wt: 330.4 g/mol
InChI Key: ZMQZMNXERPREJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole, commonly known as DNMT1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DNMT1 inhibitor is a tetrazole-based compound that has been shown to inhibit the activity of DNA methyltransferase 1 (DNMT1), an enzyme responsible for DNA methylation.

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the activity of 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole, which is overexpressed in many cancer cells. 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
In addition to its anticancer properties, 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor has also been studied for its potential in treating neurological disorders. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Huntington's disease.

Mechanism of Action

1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor works by inhibiting the activity of 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole, which is responsible for DNA methylation. DNA methylation is a process by which a methyl group is added to the cytosine base of DNA, which can alter gene expression. 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor prevents the addition of methyl groups to DNA, which can lead to changes in gene expression and cell function.
Biochemical and Physiological Effects
1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit tumor growth, and improve memory and cognitive function in animal models of neurological disorders. 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor has also been shown to alter gene expression, which can have a variety of downstream effects on cellular function.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor is its specificity for 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole, which can reduce off-target effects. However, one limitation of 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor is its relatively low potency, which can limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for research on 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitor. One area of interest is its potential in combination therapy with other anticancer drugs. Another area of interest is its potential in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, there is interest in developing more potent and selective 1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole inhibitors for use in research and therapeutic applications.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-(naphthalen-1-yloxymethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-14-10-11-18(15(2)12-14)24-20(21-22-23-24)13-25-19-9-5-7-16-6-3-4-8-17(16)19/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQZMNXERPREJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole
Reactant of Route 4
Reactant of Route 4
1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
1-(2,4-dimethylphenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.